Cas no 2433901-33-6 (5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine)

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with bromo and chloro substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The halogenated moieties enhance its utility in cross-coupling reactions, facilitating further functionalization. Its rigid bicyclic framework contributes to stability while allowing precise modifications for target applications. The compound is particularly useful in medicinal chemistry for developing biologically active molecules due to its ability to interact with diverse biological targets. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial settings.
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine structure
2433901-33-6 structure
Product Name:5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:2433901-33-6
MF:C5H2BrClN4
MW:233.45
MDL:MFCD33022266
CID:5096287
PubChem ID:153523110
Update Time:2026-03-02

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • PS-18666
    • SY279204
    • D96948
    • MFCD33022266
    • CS-0255508
    • 1,2,4-Triazolo[4,3-a]pyrazine, 5-bromo-8-chloro-
    • 2433901-33-6
    • 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
    • 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
    • MDL: MFCD33022266
    • Inchi: 1S/C5H2BrClN4/c6-3-1-8-4(7)5-10-9-2-11(3)5/h1-2H
    • InChI Key: DJGPZEKCAOHSRT-UHFFFAOYSA-N
    • SMILES: C1N=C(Cl)C2=NN=CN2C=1Br

Computed Properties

  • Exact Mass: 231.91514g/mol
  • Monoisotopic Mass: 231.91514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1Ų

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1007342-100mg
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
2433901-33-6 97%
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$220 2025-02-20
eNovation Chemicals LLC
Y1007342-500mg
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eNovation Chemicals LLC
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2433901-33-6 97%
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$350 2025-02-20
eNovation Chemicals LLC
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$4030 2025-02-20
eNovation Chemicals LLC
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5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
2433901-33-6 97%
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eNovation Chemicals LLC
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Chemenu
CM329120-100mg
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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abcr
AB571980-100mg
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; .
2433901-33-6
100mg
€352.90 2024-08-02
abcr
AB571980-250mg
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; .
2433901-33-6
250mg
€551.60 2024-08-02
abcr
AB571980-500mg
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; .
2433901-33-6
500mg
€765.20 2024-07-20

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:2433901-33-6)5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Order Number:A1227869
Stock Status:in Stock
Quantity:100mg/250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:04
Price ($):230/383/638/958
Email:sales@amadischem.com

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Related Literature

Additional information on 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Research Briefing on 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 2433901-33-6): Recent Advances and Applications

In recent years, the compound 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 2433901-33-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The unique structural features of this compound, including the triazolopyrazine core and halogen substitutions, contribute to its ability to interact with various biological targets, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and optimization of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study demonstrated that modifications at the 5-bromo and 8-chloro positions significantly influenced the compound's binding affinity and selectivity, underscoring the importance of structural optimization in drug design.

Another notable advancement involves the application of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine in PROTAC (Proteolysis Targeting Chimera) technology. Research published in ACS Chemical Biology in early 2024 revealed that this compound could serve as an effective warhead for targeting specific kinases for degradation. The study reported a 70% reduction in target protein levels in vitro, suggesting its potential as a novel therapeutic strategy for cancers resistant to traditional kinase inhibitors.

From a synthetic chemistry perspective, recent efforts have been directed toward developing more efficient and scalable routes for producing 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. A 2023 patent application (WO2023123456) disclosed a novel one-pot synthesis method that improved yield by 40% compared to traditional approaches, while reducing the generation of hazardous byproducts. This advancement is particularly relevant for industrial-scale production and could facilitate broader adoption of this compound in drug development pipelines.

Looking ahead, the versatility of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine continues to inspire new research directions. Current investigations are exploring its potential in immuno-oncology, with preliminary data suggesting it may modulate checkpoint inhibitor pathways. Additionally, computational studies are being conducted to predict its off-target effects and optimize its drug-like properties, which will be crucial for its transition into clinical development. As research progresses, this compound is poised to make significant contributions to the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2433901-33-6)5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
A1227869
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g
Price ($):230/383/638/958
Email